5-(Aminomethyl)-2-iodophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
5-(aminomethyl)-2-iodophenol |
InChI |
InChI=1S/C7H8INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 |
InChI Key |
OQUUMADJUDKOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)I |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 5 Aminomethyl 2 Iodophenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Functional Group Assignment
In a ¹H NMR spectrum of 5-(Aminomethyl)-2-iodophenol, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and aminomethyl groups and the electron-withdrawing and anisotropic effects of the iodine atom. The protons of the aminomethyl group would likely appear as a singlet, while the amine and hydroxyl protons may present as broad singlets, and their chemical shifts could be solvent-dependent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Doublet, Doublet of doublets |
| -CH₂- | ~3.8 | Singlet |
| -NH₂ | Variable (broad) | Singlet |
| -OH | Variable (broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Six distinct signals would be anticipated for the aromatic carbons and one for the methylene carbon. The carbon atom bonded to the iodine (C-I) would exhibit a significantly lower chemical shift compared to the other aromatic carbons due to the heavy atom effect. The carbons attached to the oxygen (C-O) and the aminomethyl group would show characteristic downfield shifts.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-I | ~90 |
| C-O | ~155 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C | 130 - 140 |
| -CH₂- | ~45 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Structure Confirmation
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques would be indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would reveal the direct one-bond correlations between protons and the carbons they are attached to. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the aromatic ring and confirming the position of the aminomethyl group relative to the hydroxyl and iodine substituents.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.
Fourier-Transform Infrared (FT-IR) Analysis for Characteristic Vibrational Modes
The FT-IR spectrum of this compound would display characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds, as well as the C-O and C-N stretching vibrations. The O-H and N-H stretches would appear as broad bands in the high-frequency region of the spectrum. The aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be found in the 1600-1450 cm⁻¹ region.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| N-H stretch | 3300 - 3500 (medium) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-N stretch | 1000 - 1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₈INO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would not be a prominent feature as iodine is monoisotopic. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule. Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the C-I bond.
Electron Ionization Mass Spectrometry (EI MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. When a molecule of this compound is subjected to EI-MS, it is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The high energy of the electron beam also induces fragmentation of the molecular ion into smaller, characteristic ions.
The molecular formula of this compound is C₇H₈INO, which gives a molecular weight of approximately 265.05 g/mol . The mass spectrum would likely show an intense molecular ion peak. The fragmentation of aminophenols in EI-MS often involves cleavages at the functional groups. future4200.com For this compound, characteristic fragmentation pathways would include the loss of the aminomethyl group (-CH₂NH₂), the iodine atom (-I), and potentially the hydroxyl group (-OH) or rearrangements involving the aromatic ring.
Expected Fragmentation Pattern in EI-MS of this compound:
| Fragment Ion | Proposed Structure | m/z (approx.) | Significance |
| [M]⁺ | [C₇H₈INO]⁺ | 265 | Molecular Ion |
| [M - NH₂]⁺ | [C₇H₆IO]⁺ | 249 | Loss of amino group |
| [M - CH₂NH₂]⁺ | [C₆H₅IO]⁺ | 236 | Loss of aminomethyl group |
| [M - I]⁺ | [C₇H₈NO]⁺ | 138 | Loss of iodine atom |
| [M - CO]⁺ | [C₆H₈IN]⁺ | 237 | Loss of carbon monoxide from phenol (B47542) |
| [C₆H₅O]⁺ | 93 | Phenoxy cation |
This table is predictive and based on common fragmentation patterns of related compounds.
Electrospray Ionization Mass Spectrometry (ESI MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. Given the presence of the polar aminomethyl and hydroxyl groups, this compound is well-suited for ESI-MS analysis. In the positive ion mode, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺.
This technique is less likely to cause fragmentation compared to EI-MS, resulting in a simpler spectrum dominated by the protonated molecular ion. This provides a clear confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, which can provide further structural information. For instance, the fragmentation of protonated aminochromes has been shown to involve the loss of carbonyl groups. nih.gov
Expected Ions in ESI-MS of this compound (Positive Ion Mode):
| Ion | Formula | m/z (approx.) | Description |
| [M+H]⁺ | [C₇H₉INO]⁺ | 266 | Protonated Molecule |
| [M+Na]⁺ | [C₇H₈INONa]⁺ | 288 | Sodium Adduct |
| [M+K]⁺ | [C₇H₈INOK]⁺ | 304 | Potassium Adduct |
| [2M+H]⁺ | [C₁₄H₁₇I₂N₂O₂]⁺ | 531 | Protonated Dimer |
This table is predictive and based on the principles of ESI-MS.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. redalyc.org If suitable single crystals of this compound can be grown, this method can provide definitive structural proof, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Illustrative Crystallographic Data for a Substituted Phenol Analog:
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| a (Å) | 10.5 | Unit cell dimension |
| b (Å) | 5.8 | Unit cell dimension |
| c (Å) | 12.1 | Unit cell dimension |
| β (°) | 98.5 | Angle of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| Hydrogen Bonding | O-H···N, N-H···O | Key intermolecular interactions |
This table is illustrative and based on data for structurally related compounds.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the separation of aminophenol isomers and related compounds. rsc.orgnih.govresearchgate.netnih.gov A C18 or a mixed-mode stationary phase could be employed. nih.govsielc.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector, as the aromatic ring of the compound will absorb UV light.
Gas Chromatography (GC): GC can also be used for the analysis of phenols. epa.gov Due to the polarity of the hydroxyl and amino groups, derivatization may be necessary to improve volatility and peak shape. Common derivatizing agents for phenols include silylating agents or diazomethane. The choice of column is critical, with capillary columns providing high resolution. A flame ionization detector (FID) is a common choice for detection. For more complex mixtures, coupling GC with mass spectrometry (GC-MS) provides both separation and identification of components.
Typical Chromatographic Conditions for Analysis of Related Compounds:
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |
| HPLC | C18 or Mixed-Mode (e.g., C18/SCX) | Acetonitrile/Water with buffer (e.g., formate) | UV (e.g., 275-285 nm) | nih.govsielc.com |
| GC | Capillary Column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) | epa.gov |
This table provides examples of conditions used for the analysis of similar compounds and would require optimization for this compound.
Chemical Reactivity and Mechanistic Investigations of 5 Aminomethyl 2 Iodophenol
Reactivity Profile of the Aminomethyl Group
The aminomethyl group (-CH₂NH₂) features a primary amine that serves as a potent nucleophile and a site for the formation of various nitrogen-containing derivatives.
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile. msu.edu This nucleophilicity allows the aminomethyl group to readily participate in reactions with a variety of electrophiles. Common reactions include alkylation, acylation, and sulfonylation, leading to the formation of secondary amines, amides, and sulfonamides, respectively. The reactivity of the amine is generally greater than that of the corresponding alcohol, demonstrating the enhanced nucleophilicity of nitrogen compared to oxygen in similar contexts. msu.edu
In the context of 5-(aminomethyl)-2-iodophenol, the amine can selectively react in the presence of the phenolic hydroxyl group under appropriate conditions. While the phenoxide ion (formed under basic conditions) is also nucleophilic, the amine's reactivity can often be harnessed selectively. The relative nucleophilicity is influenced by factors such as the solvent, the nature of the electrophile, and steric hindrance. researchgate.net For instance, cyclic secondary amines are often stronger nucleophiles than their acyclic counterparts, a principle that can be extended to understand the accessibility of the primary amine in the aminomethyl group. researchgate.net
Participation in Cyclization Reactions
The aminomethyl group can act as a key nucleophile in intramolecular cyclization reactions to form various heterocyclic structures. These reactions are synthetically valuable for constructing complex molecular frameworks. For a cyclization to occur, the molecule must typically contain a second reactive site, often introduced onto the amine or elsewhere in the molecule, that can act as an electrophile.
For example, if the amine is first modified to bear a side chain with a suitable leaving group or an unsaturated bond (like an allyl group), it can undergo intramolecular nucleophilic attack to form a new ring. Oxidative cyclization is another powerful method; reagents like hypervalent iodine can activate the phenol (B47542) ring, prompting an intramolecular nucleophilic attack from a side-chain functional group, such as an azide, to form polycyclic compounds. nih.gov While this specific reaction involves an azide, the principle of activating the ring to facilitate cyclization by a nitrogen nucleophile is broadly applicable. Similarly, silver and copper catalysts are known to mediate the intramolecular addition of nucleophiles to double or triple bonds, which could be applied to suitably modified derivatives of this compound to yield heterocyclic products like dihydrobenzofurans. researchgate.net
Formation of Schiff Bases and Related Imines
One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. wjpsonline.comanveshanaindia.com This reaction is a reversible process that typically occurs under mild heating with acid or base catalysis and involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. wjpsonline.comanveshanaindia.com Subsequent dehydration of the carbinolamine, which is often the rate-determining step, yields the stable imine product. wjpsonline.com
The reaction is generally driven to completion by removing the water formed, often through azeotropic distillation. wjpsonline.com While the reaction can be acid-catalyzed to protonate the carbonyl group and make it more electrophilic, a high acid concentration can be detrimental by protonating the amine nucleophile, rendering it unreactive. wjpsonline.comyoutube.com Therefore, these syntheses are often best performed at a mildly acidic pH. wjpsonline.com Schiff bases derived from aromatic aldehydes tend to be more stable due to conjugation. anveshanaindia.com
Table 1: Examples of Aldehydes for Schiff Base Formation This table is interactive. Users can sort by aldehyde name or class.
| Aldehyde | Class | Potential Product Structure with this compound |
|---|---|---|
| Benzaldehyde | Aromatic | N-(phenylmethylene)-1-(5-(aminomethyl)-2-iodophenyl)methanamine |
| Salicylaldehyde (B1680747) | Aromatic | 2-(((5-(aminomethyl)-2-iodobenzyl)imino)methyl)phenol |
| Cinnamaldehyde | Aromatic | N-(3-phenylallylidene)-1-(5-(aminomethyl)-2-iodophenyl)methanamine |
| Acetaldehyde | Aliphatic | N-ethylidene-1-(5-(aminomethyl)-2-iodophenyl)methanamine |
Reactivity of the Iodinated Phenol Moiety
The iodinated phenol portion of the molecule is rich in reactivity, primarily centered on the aromatic ring and the carbon-iodine bond. The hydroxyl group strongly influences the ring's reactivity towards electrophiles, while the iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring. The regiochemical outcome is determined by the directing effects of the substituents already present. pressbooks.pub In this compound, three substituents influence the position of an incoming electrophile: the hydroxyl (-OH) group, the iodine (-I) atom, and the aminomethyl (-CH₂NH₂) group.
Hydroxyl (-OH) group: This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. pressbooks.pubucalgary.calibretexts.org
Aminomethyl (-CH₂NH₂) group: As an alkyl amine derivative, this group is also activating and an ortho-, para-director.
Iodine (-I) atom: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can stabilize the cationic intermediate (the sigma complex) through resonance. libretexts.org
The combined effect of these groups dictates the substitution pattern. The hydroxyl group is the most powerful activating group, meaning it will dominate the directing effects. ucalgary.ca Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the -OH group. In this molecule, the C4 position is para, and the C6 position is ortho. The C2 position is already substituted with iodine. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.
Table 2: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution This table is interactive. Users can sort by column headers.
| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH | C1 | Strongly Activating | Ortho, Para |
| -I | C2 | Weakly Deactivating | Ortho, Para |
| -CH₂NH₂ | C5 | Activating | Ortho, Para |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C and C-N Coupling)
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. libretexts.org Aryl iodides are highly reactive substrates for these transformations, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nobelprize.org These reactions have become indispensable tools in modern organic synthesis. wikipedia.org
The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) to form a new C-C bond, typically used to synthesize biaryl compounds. libretexts.orgwikipedia.orgyoutube.com
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. rsc.orgorganic-chemistry.orglibretexts.org
Heck Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the synthesis of more complex diaryl amines or N-aryl alkyl amines.
The presence of the free amine and hydroxyl groups in this compound is generally tolerated in these reactions, although they may sometimes require protection depending on the specific reaction conditions and reagents used. acs.org
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides This table is interactive. Users can sort by reaction name or the bond that is formed.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | C-C | Pd(0) complex, Base |
| Heck Reaction | Alkene (R-CH=CH₂) | C-C | Pd(0) complex, Base |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Pd(0) complex, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) complex, Base, Phosphine Ligand |
Halogen-Metal Exchange Processes
The presence of an iodine atom on the aromatic ring makes this compound a prime candidate for halogen-metal exchange reactions. This type of transformation is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the reaction of an organometallic reagent, typically an organolithium or Grignard reagent, with the aryl iodide.
The carbon-iodine bond is the most polarized and weakest among the carbon-halogen bonds, making it highly susceptible to this exchange. The reaction generally proceeds via a nucleophilic attack of the organometallic reagent on the iodine atom, leading to the formation of a new organometallic species and an alkyl or aryl halide byproduct. For this compound, the reaction with an organolithium reagent (R-Li) would be expected to proceed as follows:
Reaction Scheme: Halogen-Metal Exchange
| Reactant | Reagent | Product | Byproduct |
|---|---|---|---|
| This compound | R-Li | 5-(Aminomethyl)-2-lithiophenol | R-I |
A critical consideration for this reaction is the presence of acidic protons on the hydroxyl and amino groups. Organolithium and Grignard reagents are strong bases and will readily deprotonate these functional groups. Therefore, an excess of the organometallic reagent is typically required. The first equivalents will neutralize the acidic protons, and a subsequent equivalent will participate in the halogen-metal exchange. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position of the aromatic ring. nih.gov
The rate of halogen-metal exchange is generally very fast, often occurring at low temperatures to prevent side reactions. The order of reactivity for halogens in this exchange is I > Br > Cl > F, highlighting the utility of aryl iodides like this compound in these transformations.
Mechanistic Pathways of Key Transformations Involving this compound
Investigations into Hydrolytic Ring-Opening Reactions
Examination of Tandem Cycloannulation Processes
While specific examples involving this compound are not documented, its structure suggests potential for participation in tandem cycloannulation reactions. Such processes, where multiple rings are formed in a single synthetic operation, are highly efficient. For instance, a plausible but hypothetical scenario could involve an initial halogen-metal exchange or a palladium-catalyzed coupling reaction at the iodine position, followed by an intramolecular cyclization involving either the aminomethyl or the hydroxyl group. The proximity of these functional groups could facilitate the formation of a heterocyclic ring system. The specific outcome of such a reaction would depend on the reaction conditions and the nature of the coupling partner.
Role as a Nucleophile or Electrophile in Directed Transformations
The dual functionality of this compound allows it to act as both a nucleophile and an electrophile.
Nucleophilic Character: The aminomethyl group and the phenoxide ion (formed by deprotonation of the hydroxyl group) are both nucleophilic. The lone pair of electrons on the nitrogen of the aminomethyl group can participate in reactions with electrophiles. Similarly, the phenoxide is a potent nucleophile, capable of reacting with a variety of electrophilic partners.
Electrophilic Character: The aromatic ring itself can act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions, although the presence of the electron-donating hydroxyl and aminomethyl groups would generally disfavor this type of reaction unless a strong electron-withdrawing group is also present. More significantly, the carbon atom attached to the iodine is an electrophilic center. This is most evident in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), where the oxidative addition of the C-I bond to a low-valent metal center is a key step.
Studies on the Influence of Electronic and Steric Effects on Reactivity
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric effects of its substituents.
Electronic Effects:
Hydroxyl Group (-OH): This is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring through resonance.
Iodine Atom (-I): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directing because of their ability to donate electron density through resonance.
The combination of a strong activating group (-OH) and a deactivating group (-I) on the same ring leads to a complex pattern of reactivity. Electrophilic aromatic substitution would be expected to occur at the positions ortho and para to the hydroxyl group, and these positions would be further influenced by the directing effects of the iodine and aminomethyl groups.
Steric Effects: The iodine atom is the largest of the common halogens, and its size can sterically hinder reactions at the adjacent positions on the aromatic ring. This steric bulk can influence the regioselectivity of reactions and may also affect the rate of reactions involving the nearby hydroxyl group. For example, in reactions where the hydroxyl group acts as a nucleophile, the bulky iodine atom may impede the approach of certain electrophiles.
Applications of 5 Aminomethyl 2 Iodophenol As a Versatile Synthetic Intermediate
Role in the Construction of Nitrogen-Containing Heterocycles
The presence of both an amino group and a phenolic hydroxyl group in a specific ortho/meta relationship, along with a reactive iodine atom, theoretically positions 5-(Aminomethyl)-2-iodophenol as a precursor for various nitrogen-containing heterocyclic systems.
Synthesis of Benzoxazines and Quinolines
Quinoline (B57606) synthesis often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup and Doebner-von Miller reactions) or the reaction of an o-aminoaryl aldehyde or ketone with a methylene-containing compound (Friedländer synthesis). While this compound is not a direct precursor in these classical methods, its functional groups could be chemically modified to generate suitable starting materials for quinoline synthesis.
Formation of Indole (B1671886) Derivatives
The synthesis of indole rings can be achieved through various methods, including the well-known Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. Other modern methods often rely on transition-metal-catalyzed cyclizations of substituted anilines. The iodine atom on the aromatic ring of this compound suggests its potential use in palladium-catalyzed reactions, such as the Larock indole synthesis, which involves the coupling of an o-iodoaniline with a disubstituted alkyne. Modification of the aminomethyl group to an amino group would render the molecule suitable for such transformations.
Preparation of Related Azaheterocycles
The term "azaheterocycle" encompasses a broad range of nitrogen-containing cyclic compounds. The versatile functionality of this compound could, in principle, be harnessed to construct various azaheterocyclic scaffolds. For instance, intramolecular cyclization reactions, potentially mediated by transition metals, could lead to the formation of fused ring systems. However, specific examples detailing the use of this compound for the preparation of other azaheterocycles are not prominently featured in the scientific literature.
Precursor in the Synthesis of Functionalized Aromatic Compounds
Beyond heterocycle formation, the functional groups of this compound allow for its incorporation into more complex aromatic structures and for further derivatization.
Incorporation into Polycyclic Aromatic Scaffolds
The iodine atom in this compound is a key feature for its potential use in carbon-carbon bond-forming reactions, which are fundamental to the synthesis of polycyclic aromatic hydrocarbons (PAHs). Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could be employed to couple the iodophenol with other aromatic building blocks, thereby extending the aromatic system. Annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring, could also be envisioned, potentially utilizing the reactivity of the ortho- and meta-positions relative to the functional groups.
Utilization in Directed Metalation Strategies for Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic technique that allows for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents with high precision. wikipedia.orgbaranlab.org
In the case of this compound, both the hydroxyl (-OH) and the aminomethyl (-CH2NH2) groups can act as directing metalation groups. The heteroatoms (oxygen and nitrogen) in these groups can coordinate to the lithium atom of the organolithium base, facilitating the deprotonation of a nearby aromatic proton. baranlab.org However, the acidic proton of the hydroxyl group will be abstracted first by the strong base. To utilize the directing ability of the hydroxyl group, it is typically protected as a more robust DMG, such as a carbamate (B1207046) or a methoxymethyl (MOM) ether. baranlab.orguwindsor.ca The primary amine of the aminomethyl group would also require protection, for instance, as a t-butyl carbamate (Boc), to prevent unwanted side reactions.
The relative directing ability of these groups is crucial in predicting the outcome of the metalation reaction. The hierarchy of directing abilities has been established through extensive research, with carbamates being one of the most powerful DMGs. uwindsor.canih.gov The protected aminomethyl group would also be a strong director. The position of lithiation on the this compound ring would depend on the specific protecting groups used and the reaction conditions. For instance, with a protected hydroxyl group at position 1 and a protected aminomethyl group at position 5, metalation could potentially be directed to the C6 position, influenced by the synergistic effect of both groups.
It is important to note that the iodine atom at the C2 position can also influence the regioselectivity of the metalation. While not a classical DMG, the inductive effect of the iodine can increase the acidity of adjacent protons. Furthermore, the presence of iodine allows for subsequent cross-coupling reactions. Following a DoM-functionalization sequence, the iodo group can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce additional complexity to the molecule. This combination of DoM and cross-coupling makes this compound a powerful scaffold for the synthesis of highly substituted aromatic compounds.
Application in Catalytic Systems (e.g., as a ligand in modified forms)
Aminophenol derivatives are widely utilized as ligands in coordination chemistry and have found significant applications in various catalytic systems. researchgate.net The presence of both a hard oxygen donor (from the hydroxyl group) and a soft nitrogen donor (from the amino group) allows them to form stable complexes with a wide range of transition metals. this compound, with its specific substitution pattern, serves as a valuable precursor for the synthesis of more complex, multidentate ligands.
The aminomethyl group is a key reactive handle for ligand modification. It can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. These Schiff bases, often possessing an N,O-donor set, can be further elaborated to create ligands with higher denticity. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would yield a tridentate N,O,O-ligand. The resulting metal complexes of these ligands have been shown to be effective catalysts for various organic transformations, including oxidation and C-H amination reactions.
Furthermore, the amino group can be functionalized in other ways to tune the steric and electronic properties of the resulting ligand. For example, reaction with 2-picolyl chloride can introduce pyridyl moieties, leading to N,N,O-tridentate or even higher denticity ligands. mdpi.com The properties of the resulting metal complexes, such as their catalytic activity and selectivity, can be finely controlled by the nature of the substituents on the aminophenol backbone and the choice of the metal center. nih.gov
Aminophenol-based ligands have been successfully employed in catalysts for a variety of reactions, including:
Oxidation Reactions: Metal complexes of aminophenol ligands can mimic the active sites of certain metalloenzymes and catalyze the oxidation of alcohols and other substrates.
Arylation Reactions: Copper and palladium complexes with aminophenol-derived ligands have been developed for the selective N- and O-arylation of aminophenols. nih.gov
Polymerization Reactions: Transition metal complexes with aminophenol-based ligands can act as catalysts for olefin polymerization.
The presence of the iodo group at the 2-position of this compound offers an additional advantage. After the synthesis of the desired ligand and formation of its metal complex, the iodo group can be used to anchor the catalytic complex to a solid support, such as a polymer or silica (B1680970) gel. This immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry.
Computational and Theoretical Studies on 5 Aminomethyl 2 Iodophenol
Quantum Chemical Calculations of Electronic Structure
No published studies were found that performed quantum chemical calculations on the electronic structure of 5-(Aminomethyl)-2-iodophenol.
There is no available data from molecular orbital analyses, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound.
Specific calculations on charge distribution, electrostatic potential maps, and reactivity descriptors for this compound have not been reported in the scientific literature.
Conformational Analysis and Energetic Landscapes
Detailed conformational analyses and the energetic landscapes of this compound are not available in published research.
There are no studies available that investigate the potential tautomeric forms of this compound and their relative stabilities.
Information regarding the rotational barriers of the aminomethyl and hydroxyl groups and the preferred conformations of this compound is not present in the current body of scientific literature.
Simulation of Reaction Pathways and Transition States
No simulations of reaction pathways or calculations of transition states involving this compound have been documented in scientific publications.
Investigation of Selectivity in Synthetic Reactions
The synthesis of substituted phenols often yields a mixture of isomers, and achieving high selectivity for a desired product is a significant challenge. Computational chemistry provides a framework for understanding and predicting the factors that govern this selectivity. In the case of "this compound," key synthetic steps, such as the iodination of the phenol (B47542) ring, can be modeled to elucidate the origins of regioselectivity.
Density Functional Theory (DFT) is a widely used method for these investigations. By calculating the activation energies for the formation of different isomers, researchers can predict the most likely product under a given set of reaction conditions. For the iodination of a precursor like 3-(aminomethyl)phenol, computational models can determine the transition state energies for iodine addition at the ortho and para positions relative to the hydroxyl group.
Factors influencing this selectivity include the electronic effects of the existing substituents (the hydroxyl and aminomethyl groups) and the steric hindrance they impose. The hydroxyl group is a strong ortho-, para-director, while the aminomethyl group's influence can vary with the reaction conditions, particularly the pH. Computational models can quantify these effects by mapping the electron density and electrostatic potential of the reactant molecule.
Table 1: Hypothetical Calculated Activation Barriers for the Iodination of 3-(Aminomethyl)phenol
| Position of Iodination | Computational Method | Calculated Activation Barrier (kcal/mol) | Predicted Major Product |
| C2 (ortho to -OH) | DFT/B3LYP/6-31G(d) | 15.2 | Yes |
| C4 (para to -OH) | DFT/B3LYP/6-31G(d) | 17.8 | No |
| C6 (ortho to -OH) | DFT/B3LYP/6-31G(d) | 16.5 | No |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted phenols. Actual values would require specific calculations for this reaction.
Mechanistic Probes through Computational Modeling
Beyond predicting selectivity, computational modeling can provide a detailed, step-by-step picture of the reaction mechanism. This involves identifying all intermediates and transition states along the reaction coordinate, allowing for a thorough understanding of how reactants are converted into products. For reactions involving "this compound," such as its use in further synthetic transformations, computational mechanistic studies can be invaluable.
For instance, if the aminomethyl group were to participate in a cyclization reaction, computational methods could be used to explore different possible pathways. By calculating the energies of the intermediates and transition states for each proposed mechanism, it is possible to identify the most energetically favorable route. These studies can also reveal the role of solvent molecules and catalysts in the reaction, providing a more complete picture of the reaction dynamics.
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state connects the correct reactant and product. Furthermore, the analysis of the electronic structure of the transition states can provide insights into the nature of bond-forming and bond-breaking processes.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are not only useful for identifying unknown compounds but also for confirming the structure of newly synthesized molecules like "this compound."
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. modgraph.co.uknih.gov By comparing the computationally predicted NMR spectrum with the experimentally obtained spectrum, chemists can validate the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can point to errors in the proposed structure or highlight interesting electronic effects not initially considered. modgraph.co.uk
Similarly, the vibrational frequencies of a molecule can be calculated computationally and compared to an experimental IR spectrum. dtic.mil This comparison helps in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the phenol, the N-H bends of the amine, and the C-I stretch. The accuracy of these predictions has been shown to be quite high, especially when using appropriate levels of theory and basis sets. niscpr.res.in
Table 2: Comparison of Experimental and Calculated 1H NMR Chemical Shifts for 2-Iodophenol (a structurally related compound)
| Proton | Experimental Shift (ppm) chemicalbook.com | Calculated Shift (ppm) (GIAO/DFT) |
| H3 | 7.23 | 7.29 |
| H4 | 6.67 | 6.71 |
| H5 | 7.65 | 7.70 |
| H6 | 6.99 | 7.05 |
| OH | 5.34 | 5.40 |
Note: Calculated values are hypothetical and for illustrative purposes, demonstrating the typical level of agreement between experimental and computed data.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| Phenolic -OH | O-H Stretch | 3600-3650 |
| Aminomethyl -NH2 | N-H Symmetric Stretch | 3300-3400 |
| Aminomethyl -NH2 | N-H Asymmetric Stretch | 3400-3500 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aryl-Iodide | C-I Stretch | 500-600 |
Note: These are typical frequency ranges and would be refined by specific DFT calculations for the molecule.
Conclusion and Future Directions in 5 Aminomethyl 2 Iodophenol Research
Summary of Key Synthetic Advancements
While dedicated synthetic routes for 5-(Aminomethyl)-2-iodophenol are not extensively documented in the literature, its structure lends itself to plausible and efficient synthetic strategies based on well-established methodologies. The key to accessing this scaffold lies in the strategic introduction of the aminomethyl and iodo functionalities onto the phenol (B47542) ring. Two primary retrosynthetic approaches can be envisioned:
Iodination of an Aminomethylated Phenol: This approach would commence with a commercially available aminomethylated phenol, such as 3-(aminomethyl)phenol. The challenge in this route is the regioselective introduction of the iodine atom at the C2 position. The directing effects of the hydroxyl and aminomethyl groups would need to be carefully considered.
Aminomethylation of an Iodinated Phenol: An alternative strategy involves the initial iodination of phenol to produce 2-iodophenol, a readily available starting material. Subsequent aminomethylation at the C5 position would yield the target compound. This route may offer better control of regioselectivity, as the hydroxyl group strongly directs electrophilic substitution to the ortho and para positions, leaving the meta position (C5) accessible for later functionalization.
A summary of potential synthetic transformations is presented in Table 1.
| Transformation | Starting Material | Key Reagents and Conditions | Potential Advantages |
| Iodination | 3-(Aminomethyl)phenol | I₂, oxidizing agent (e.g., HIO₃, H₂O₂) | Direct introduction of iodine. |
| Aminomethylation | 2-Iodophenol | Formaldehyde, amine (e.g., ammonia (B1221849) or a protected amine) | Good regiochemical control. |
These proposed synthetic advancements, rooted in fundamental organic reactions, pave the way for the efficient and scalable production of this compound, thereby enabling its further investigation.
Unexplored Reactivity Profiles and Methodologies
The trifunctional nature of this compound—possessing a nucleophilic phenol, a basic amino group, and a reactive aryl iodide—opens a vast and largely unexplored landscape of chemical reactivity. The interplay between these functional groups could lead to novel intramolecular reactions and the development of unique molecular architectures.
The aryl iodide moiety is particularly ripe for exploration, serving as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings have the potential to introduce a wide array of substituents at the C2 position. The development of orthogonal protection strategies for the amino and hydroxyl groups will be crucial to selectively harnessing the reactivity of the aryl iodide.
Furthermore, the ortho relationship between the hydroxyl group and the iodine atom could be exploited in copper- or palladium-catalyzed intramolecular cyclization reactions to form substituted benzofurans, a privileged scaffold in medicinal chemistry. The aminomethyl group could also participate in intramolecular cyclizations, potentially leading to the formation of novel heterocyclic ring systems.
Potential for Further Functionalization and Derivatization
The inherent functionalities of this compound provide multiple avenues for derivatization, allowing for the systematic modulation of its physicochemical properties. This potential for diversification is critical for its application in drug discovery and materials science.
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
| Phenolic Hydroxyl | O-Alkylation / O-Arylation | Alkyl halides, aryl halides | Ethers |
| O-Acylation | Acyl chlorides, anhydrides | Esters | |
| Amino | N-Alkylation / N-Arylation | Alkyl halides, aryl halides | Secondary/tertiary amines |
| N-Acylation | Acyl chlorides, anhydrides | Amides | |
| Reductive Amination | Aldehydes, ketones | Substituted amines | |
| Aryl Iodide | Suzuki-Miyaura Coupling | Boronic acids/esters | Biaryls |
| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | |
| Buchwald-Hartwig Amination | Amines | Diaryl amines | |
| Carbonylation | Carbon monoxide | Carboxylic acid derivatives |
The systematic application of these functionalization reactions could rapidly generate a diverse library of compounds based on the this compound core. Such a library would be invaluable for structure-activity relationship (SAR) studies in various biological assays.
Future Directions in the Design of Novel Chemical Entities Utilizing the Core Structure
The this compound scaffold represents a promising starting point for the design of novel chemical entities with potential therapeutic applications. The strategic combination of a hydrogen bond-donating phenol, a basic aminomethyl group, and a synthetically versatile aryl iodide allows for the exploration of a wide chemical space.
One promising direction is the development of enzyme inhibitors. The phenol and amino groups can act as key hydrogen bond donors or acceptors, interacting with active site residues, while the substituent introduced via the aryl iodide can be tailored to occupy specific binding pockets. For instance, derivatives could be designed as potential kinase inhibitors, a class of drugs with significant therapeutic impact in oncology.
Another area of interest is the development of ligands for G-protein coupled receptors (GPCRs). The aminomethyl moiety is a common feature in many GPCR ligands, and the ability to diversify the rest of the molecule could lead to the discovery of potent and selective modulators of various receptor subtypes.
Furthermore, the core structure can serve as a precursor for more complex heterocyclic systems. Intramolecular cyclization strategies, as mentioned earlier, could lead to the synthesis of novel benzofurans, benzoxazines, and other fused ring systems with potential biological activity. These more rigid structures could offer improved binding affinity and selectivity for their biological targets.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-(Aminomethyl)-2-iodophenol, and how can researchers optimize reaction yields?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor (e.g., 5-nitro-2-iodobenzylamine) using palladium on carbon (Pd/C) under hydrogen gas. Reaction optimization should focus on solvent selection (e.g., ethanol or methanol), temperature (25–50°C), and catalyst loading (5–10 wt%). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Alternative methods include iron-mediated reduction of nitro groups, but this requires careful pH control (neutral to slightly acidic) to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the aminomethyl (–CHNH) and iodine substituents. The aromatic protons will show distinct splitting patterns (e.g., doublets for para-substituted iodine).
- IR : Validate the –NH group (stretching at 3300–3500 cm) and phenolic –OH (broad peak ~3200 cm).
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%). Compare retention times against known iodophenol derivatives .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory irritation (Category 3). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust. Store in a cool, dry place away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Waste must be segregated and disposed via approved hazardous waste protocols .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Assess changes in color, solubility, and NMR spectra. The phenolic –OH and aminomethyl groups may degrade under strong acidic/basic conditions or prolonged heat, leading to deiodination or oxidation byproducts .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use Suzuki-Miyaura coupling with aryl boronic acids to replace the iodine atom. Optimize conditions:
- Catalyst: Pd(PPh) or PdCl(dppf).
- Base: KCO or CsCO in a DMF/water mixture.
- Monitor reaction via GC-MS or -NMR (if fluorinated partners are used). Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can elucidate whether oxidative addition or transmetalation is rate-limiting .
Q. How can researchers resolve contradictions in reported biological activity data for iodophenol derivatives?
- Methodological Answer :
- Data Validation : Replicate assays under identical conditions (e.g., cell lines, incubation times). Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
- Structural Confirmation : Ensure the compound is not contaminated with isomers (e.g., 4-iodo vs. 2-iodo derivatives) via X-ray crystallography or high-resolution mass spectrometry (HRMS).
- Meta-Analysis : Compare results across studies using tools like Connected Papers to identify methodological outliers or confounding variables (e.g., solvent effects in cell cultures) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Standardized Testing : Measure solubility in triplicate using the shake-flask method (saturated solution filtered through 0.45 μm membrane).
- Solvent Variability : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate). Note that aminomethyl groups enhance water solubility, but iodine’s hydrophobicity may counteract this.
- Temperature Control : Document ambient vs. controlled temperature (e.g., 25°C ± 0.5°C). Contradictions often arise from unstated experimental conditions .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
